Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which provides a rapid and efficient route under ambient, aqueous, and metal-free conditions . This method yields the desired product in a few minutes on a 10 g scale .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. These processes may employ various metal catalysts, such as copper, iron, gold, ruthenium, and palladium, to facilitate the reactions . these methods often require undesirable solvents and high temperatures, which can pose challenges for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents under appropriate conditions.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be carried out using suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve specific catalysts, solvents, and temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Zolimidine: An imidazo[1,2-a]pyridine derivative used as an anticancer agent.
Zolpidem: A sedative and anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substitution patterns and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 7-oxo-1H-imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-4-3-7(13)5-9(12)11-8/h3-6,11H,2H2,1H3 |
InChI Key |
AERRFZVFGYZSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=O)C=C2N1 |
Origin of Product |
United States |
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